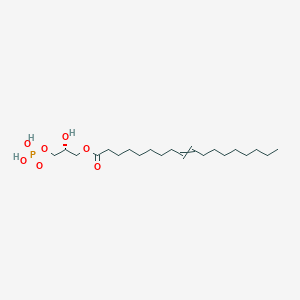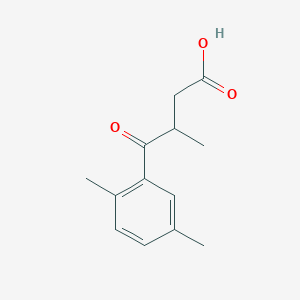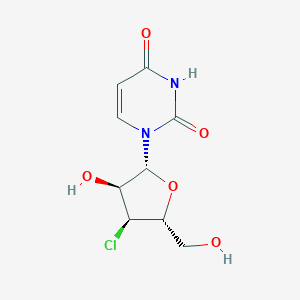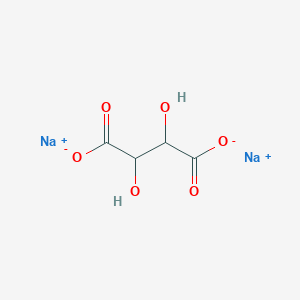
Sodium tartrate
Overview
Description
Sodium tartrate, also known as dithis compound, is a disodium salt of tartaric acid. It is commonly found in the form of transparent, colorless, and odorless crystals. This compound is widely used as an emulsifier and a binding agent in various food products such as jellies, margarine, and sausage casings. It is also known by the E number E335 . This compound is a common primary standard for Karl Fischer titration, a technique used to determine water content in various substances .
Mechanism of Action
Target of Action
Sodium tartrate is a disodium salt of l-( + )-tartaric acid . It is primarily used as an emulsifier and pH control agent in food products . Its primary targets are the fats or oils present in food products, where it acts as an emulsifier .
Mode of Action
this compound interacts with fats and oils in food products, acting as an emulsifier and binding agent .
Biochemical Pathways
It is known that this compound can be used in the karl fischer equation, which is used to determine the water content of various substances . This suggests that it may play a role in water balance within the body or in certain chemical reactions.
Pharmacokinetics
It is generally recognized as safe (gras) as a direct human food ingredient .
Result of Action
The primary result of this compound’s action is the stabilization of food products. It helps to maintain the consistency and quality of these products by acting as an emulsifier and pH control agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its ability to act as an emulsifier may be affected by the presence of other ingredients in a food product. Additionally, its stability may be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Sodium tartrate plays a crucial role in various biochemical reactions. It is a key component in the Biuret reagent, a solution used to detect the presence of peptide bonds in proteins . The Biuret reagent is a mixture of hydrated copper sulfate, sodium hydroxide, and this compound . This compound helps stabilize the cupric ions in the mixture and maintains the solubility of the alkaline solution .
Molecular Mechanism
In the Biuret test, this compound helps form a chelate complex with cupric ions and peptide nitrogen. This complex absorbs light with a wavelength of 540 nm, imparting a purple color that indicates the presence of proteins . This demonstrates this compound’s role in binding interactions at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tartrate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where tartaric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of wine manufacturing. During the fermentation process, tartaric acid precipitates as potassium bitartrate, which is then treated with sodium carbonate to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used in redox reactions as a reducing agent.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: It can act as a reducing agent in the presence of mild oxidizing agents.
Substitution: this compound can undergo substitution reactions with other salts or acids to form different tartrate salts.
Major Products Formed:
Oxidation: The oxidation of this compound typically produces carbon dioxide and water.
Reduction: Reduction reactions involving this compound can yield various organic compounds depending on the specific reagents used.
Substitution: Substitution reactions can produce compounds such as potassium this compound (Rochelle salt) and other tartrate salts.
Scientific Research Applications
Sodium tartrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Potassium sodium tartrate (Rochelle salt): A double salt of tartaric acid with similar uses in electroplating and as a catalyst.
Monothis compound: Another salt of tartaric acid used in similar applications but with different solubility properties.
Calcium tartrate: Used in the food industry as a preservative and in pharmaceuticals.
Uniqueness: this compound is unique due to its specific crystal structure, which captures a precise amount of water, making it an ideal primary standard for Karl Fischer titration. Its ability to act as both an emulsifier and a pH control agent also sets it apart from other similar compounds .
Properties
Key on ui mechanism of action |
Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils. |
|---|---|
CAS No. |
868-18-8 |
Molecular Formula |
C4H6NaO6 |
Molecular Weight |
173.08 g/mol |
IUPAC Name |
disodium;2,3-dihydroxybutanedioate;dihydrate |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |
InChI Key |
GHQFLMULNSGOAR-ZVGUSBNCSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Na] |
melting_point |
120 |
Key on ui other cas no. |
4504-50-1 51307-92-7 868-18-8 14475-11-7 |
physical_description |
Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] White solid; [Merck Index] |
Pictograms |
Irritant |
solubility |
Soluble in cold water |
Synonyms |
(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
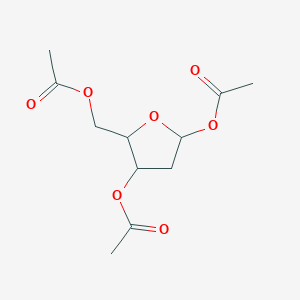



![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
